An In-depth Technical Guide to Boc-3-aminobenzene-1,2-dicarboxylic Acid
An In-depth Technical Guide to Boc-3-aminobenzene-1,2-dicarboxylic Acid
This guide provides a comprehensive technical overview of Boc-3-aminobenzene-1,2-dicarboxylic acid (CAS No. 1185302-72-0), a versatile bifunctional building block with significant potential in research and development, particularly in the fields of medicinal chemistry, peptide synthesis, and materials science. This document delves into its synthesis, characterization, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Strategic Importance
Boc-3-aminobenzene-1,2-dicarboxylic acid, also known as 3-((tert-butoxycarbonyl)amino)phthalic acid, is a synthetic organic compound featuring a central benzene ring substituted with two adjacent carboxylic acid groups and a tert-butyloxycarbonyl (Boc) protected amine. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The Boc protecting group offers a stable yet readily cleavable handle for the amino functionality, allowing for selective chemical transformations at the carboxylic acid sites. The adjacent dicarboxylic acid moiety, characteristic of phthalic acid derivatives, opens avenues for the creation of cyclic structures like phthalimides and for its use as a rigid scaffold in molecular design.
Physicochemical and Structural Data
A summary of the key physicochemical properties of Boc-3-aminobenzene-1,2-dicarboxylic acid is presented in the table below.
| Property | Value |
| CAS Number | 1185302-72-0 |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | Room temperature |
| IUPAC Name | 3-((tert-butoxycarbonyl)amino)benzene-1,2-dicarboxylic acid |
| Synonyms | 3-((Tert-butoxycarbonyl)amino)phthalic acid |
Synthesis and Purification
The synthesis of Boc-3-aminobenzene-1,2-dicarboxylic acid can be efficiently achieved in a two-step process starting from 3-nitrophthalic acid. The first step involves the reduction of the nitro group to an amine, followed by the protection of the newly formed amine with a Boc group.
Step 1: Synthesis of 3-Aminophthalic Acid
The precursor, 3-aminophthalic acid, is synthesized by the reduction of 3-nitrophthalic acid. A reliable method involves the use of hydrazine hydrate in the presence of a catalyst.[1][2]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Hydrazine hydrate is a powerful reducing agent suitable for the reduction of aromatic nitro groups. The reaction is often catalyzed by metals like iron or palladium. A patent describes a high-yield process using ferric chloride and activated carbon as a catalytic system.[1][2]
-
Reaction Conditions: The reaction is typically carried out in an aqueous basic solution to ensure the solubility of the starting dicarboxylic acid. The temperature is elevated to reflux to ensure a reasonable reaction rate. Acidification of the reaction mixture after filtration of the catalyst protonates the carboxylate groups and the amino group, leading to the precipitation of the amino acid product.
Step 2: Boc Protection of 3-Aminophthalic Acid
The amino group of 3-aminophthalic acid is then protected using di-tert-butyl dicarbonate (Boc₂O). This is a standard and highly efficient method for the introduction of the Boc protecting group.[3][4][5]
Causality Behind Experimental Choices:
-
Choice of Protecting Group: The Boc group is widely used in organic synthesis due to its stability under a wide range of reaction conditions (e.g., basic, nucleophilic) and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[6][7] This orthogonality is crucial for multi-step syntheses.
-
Reaction Conditions: The reaction is typically performed in a mixed solvent system, such as dioxane and water, in the presence of a base like sodium hydroxide or triethylamine. The base deprotonates the amino group, increasing its nucleophilicity towards the Boc₂O electrophile. The reaction proceeds smoothly at room temperature.
Caption: Synthetic workflow for Boc-3-aminobenzene-1,2-dicarboxylic acid.
Analytical Characterization
The structural integrity and purity of the synthesized Boc-3-aminobenzene-1,2-dicarboxylic acid should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet at ~1.5 ppm, 9H), aromatic protons (multiplets in the aromatic region), the NH proton of the carbamate (a singlet, which may be broad), and the carboxylic acid protons (broad singlets, often deshielded). The exact chemical shifts of the aromatic protons will be influenced by the substitution pattern. |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the carbonyl carbon of the carbamate (~153 ppm), the aromatic carbons, and the carboxylic acid carbons (~165-175 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (carbamate, ~3300-3400 cm⁻¹), C=O stretching (carbamate and carboxylic acid, ~1680-1750 cm⁻¹, likely showing broad and overlapping peaks), and O-H stretching (carboxylic acid dimer, broad band ~2500-3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight should be observed, confirming the identity of the compound. |
Chemical Reactivity and Synthetic Applications
The trifunctional nature of Boc-3-aminobenzene-1,2-dicarboxylic acid makes it a versatile building block.
Reactivity of Functional Groups
-
Boc-Protected Amine: The Boc group is stable to most nucleophilic and basic conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to liberate the free amine.[3][6] This allows for subsequent reactions at the amino position after transformations at the carboxylic acid sites have been performed.
-
Carboxylic Acids: The two adjacent carboxylic acid groups can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and conversion to acid chlorides. The proximity of the two groups also allows for the formation of a cyclic anhydride upon heating, which can be a reactive intermediate for further derivatization.
-
Aromatic Ring: The aromatic ring can potentially undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing electron-donating (NH-Boc) and electron-withdrawing (-COOH) groups.
Potential Applications
-
Peptide Synthesis and Medicinal Chemistry: Boc-protected amino acids are fundamental in solid-phase and solution-phase peptide synthesis.[8][][10][11] Boc-3-aminobenzene-1,2-dicarboxylic acid can be used as a non-natural amino acid to introduce a rigid, aromatic scaffold into peptides. The dicarboxylic acid functionality can serve as a branching point or for conjugation to other molecules, such as carrier proteins or fluorescent labels. Amino acids and their derivatives are widely used in the structural modification of natural products to enhance their pharmacological properties.[12][13]
-
Synthesis of Heterocyclic Compounds: Phthalic acid and its derivatives are common precursors for the synthesis of phthalimides, which exhibit a range of biological activities, including antimicrobial properties.[14] Boc-3-aminobenzene-1,2-dicarboxylic acid can be reacted with amines to form substituted phthalimides, which could be further elaborated after deprotection of the Boc group.
-
Materials Science: Dicarboxylic acids are important monomers in the synthesis of polymers such as polyesters and polyamides. The rigid aromatic core of this molecule could impart desirable thermal and mechanical properties to polymers. After deprotection of the Boc group, the resulting amino group could be used for further polymer modification or for the synthesis of polyimide-amides.
Caption: Potential applications of Boc-3-aminobenzene-1,2-dicarboxylic acid.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.
Protocol for the Synthesis of 3-Aminophthalic Acid
-
In a round-bottom flask, dissolve 3-nitrophthalic acid in an aqueous solution of sodium hydroxide.
-
Add the catalyst system (e.g., ferric chloride and activated carbon).
-
Heat the mixture to reflux and add hydrazine hydrate dropwise.
-
Maintain the reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove the catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Collect the precipitated 3-aminophthalic acid by filtration, wash with cold water, and dry.
Protocol for the Synthesis of Boc-3-aminobenzene-1,2-dicarboxylic Acid
-
Suspend 3-aminophthalic acid in a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to dissolve the starting material.
-
Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove unreacted Boc₂O.
-
Acidify the aqueous layer with a cold, dilute acid (e.g., citric acid or HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol for a Representative Application: Synthesis of a Phthalimide Derivative
-
In a flask, combine Boc-3-aminobenzene-1,2-dicarboxylic acid and a primary amine (1 equivalent) in a suitable solvent such as acetic acid or a high-boiling point solvent like DMF.
-
Heat the mixture to reflux for several hours to drive the condensation and cyclization, with the removal of water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the phthalimide derivative.
-
Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Conclusion
Boc-3-aminobenzene-1,2-dicarboxylic acid is a strategically important synthetic intermediate with a wide range of potential applications. Its synthesis from readily available starting materials is straightforward, and its trifunctional nature allows for diverse chemical transformations. This guide provides the necessary technical information for researchers to effectively utilize this compound in their synthetic endeavors, from understanding its fundamental properties to implementing detailed experimental protocols. The continued exploration of the chemistry of this versatile building block is likely to lead to the development of novel pharmaceuticals, advanced materials, and other valuable chemical entities.
References
- Google Patents. (n.d.). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 6, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Amino acids and its pharmaceutical applications: A mini review. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents. Retrieved February 6, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]
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Patsnap. (n.d.). Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. Retrieved February 6, 2026, from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 6, 2026, from [Link]
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